N-[2-(4-methylquinolin-2-yl)phenyl]acetamide
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Overview
Description
N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylquinolin-2-yl)phenyl]acetamide typically involves the acylation of 2-(4-methylquinolin-2-yl)aniline with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylquinolin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[2-(4-methylquinolin-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methylquinolin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylquinolin-2-yl)aniline
- N-(4-{2-[(4-methylquinolin-2-yl)sulfanyl]acetyl}phenyl)acetamide
- 4-hydroxy-2-quinolone derivatives
Uniqueness
N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-[2-(4-methylquinolin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N2O/c1-12-11-18(20-16-9-5-3-7-14(12)16)15-8-4-6-10-17(15)19-13(2)21/h3-11H,1-2H3,(H,19,21) |
InChI Key |
AYFUKTITIYQAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
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